Cas no 1350467-22-9 (fijimycin B)

フィジマイシンBは、ストレプトミセス属放線菌から単離された抗生物質であり、グラム陽性菌に対する強い抗菌活性を示します。この化合物はマクロライド系に属し、細菌のタンパク質合成を阻害することで増殖を抑制します。特にメチシリン耐性黄色ブドウ球菌(MRSA)やバンコマイシン耐性腸球菌(VRE)といった多剤耐性菌株に対しても有効性が確認されています。分子構造中の特殊な糖鎖配列が細胞膜透過性を向上させ、従来の抗生物質が効かない病原体にも作用可能です。in vitro試験では最小発育阻止濃度(MIC)が低く、耐性発現リスクが相対的に低いという特徴があります。

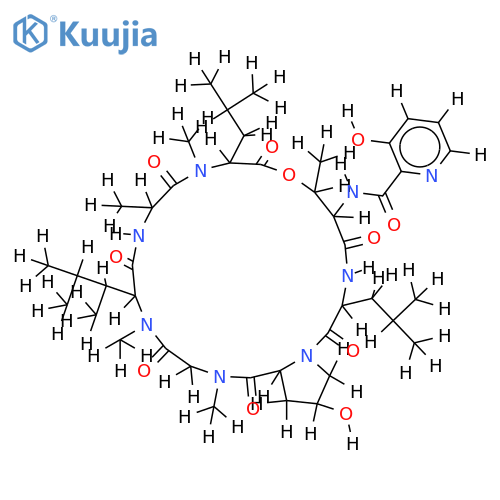

fijimycin B structure

商品名:fijimycin B

fijimycin B 化学的及び物理的性質

名前と識別子

-

- fijimycin B

- CHEBI:226346

- 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

- 1350467-22-9

- CHEMBL1915713

- N-[(6S,9S,12S,15R,16S,19R,23R,24AR)-7,17,23-trihydroxy-2,5,9,11,15-pentamethyl-6-(3-methylbutan-2-yl)-12,19-bis(2-methylpropyl)-1,4,10,13,20-pentaoxo-1H,2H,3H,4H,5H,6H,9H,10H,11H,12H,13H,15H,16H,19H,20H,22H,23H,24H,24ah-pyrrolo[2,1-O]1-oxa-4,7,10,13,16,19-hexaazacyclodocosan-16-yl]-3-hydroxypyridine-2-carboximidate

- 3-hydroxy-N-((3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-((2R)-3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo(20.3.0)pentacosan-6-yl)pyridine-2-carboxamide

- 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2R)-3-methylbutan-2-yl]-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

- N-((6S,9S,12S,15R,16S,19R,23R,24AR)-7,17,23-trihydroxy-2,5,9,11,15-pentamethyl-6-(3-methylbutan-2-yl)-12,19-bis(2-methylpropyl)-1,4,10,13,20-pentaoxo-1H,2H,3H,4H,5H,6H,9H,10H,11H,12H,13H,15H,16H,19H,20H,22H,23H,24H,24ah-pyrrolo(2,1-O)1-oxa-4,7,10,13,16,19-hexaazacyclodocosan-16-yl)-3-hydroxypyridine-2-carboximidate

- 3-hydroxy-N-((3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo(20.3.0)pentacosan-6-yl)pyridine-2-carboxamide

-

- インチ: InChI=1S/C42H66N8O11/c1-21(2)16-28-40(58)50-19-27(51)18-29(50)41(59)47(10)20-32(53)49(12)35(24(7)23(5)6)38(56)44-25(8)39(57)48(11)30(17-22(3)4)42(60)61-26(9)33(36(54)45-28)46-37(55)34-31(52)14-13-15-43-34/h13-15,21-30,33,35,51-52H,16-20H2,1-12H3,(H,44,56)(H,45,54)(H,46,55)

- InChIKey: JINULSLKDMMSQD-UHFFFAOYSA-N

- ほほえんだ: CC(C)CC1NC(=O)C(NC(=O)c2ncccc2O)C(C)OC(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C(C)C(C)C)N(C)C(=O)CN(C)C(=O)C2CC(O)CN2C1=O

計算された属性

- せいみつぶんしりょう: 858.48510495g/mol

- どういたいしつりょう: 858.48510495g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 12

- 重原子数: 61

- 回転可能化学結合数: 8

- 複雑さ: 1610

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 248Ų

fijimycin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F335555-1mg |

Fijimycin B |

1350467-22-9 | 1mg |

$207.00 | 2023-05-18 | ||

| TRC | F335555-10mg |

Fijimycin B |

1350467-22-9 | 10mg |

$1642.00 | 2023-05-18 |

fijimycin B 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1350467-22-9 (fijimycin B) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量